1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine
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Overview
Description
1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular and molecular biology.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine is not fully understood. However, it is known to bind to certain types of serotonin receptors, which can lead to changes in cellular signaling pathways. This can ultimately result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine has been shown to have a range of biochemical and physiological effects. For example, it has been found to increase the release of certain neurotransmitters, such as dopamine and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine in lab experiments is that it has a well-defined mechanism of action. This makes it a useful tool for investigating specific cellular signaling pathways. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several potential future directions for research on 1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine. One area of interest is in the development of new drugs that target serotonin receptors. Another potential direction is in the study of the role that this compound plays in various neurological disorders, such as depression and anxiety. Additionally, there may be applications for this compound in the development of new diagnostic tools for certain types of cancer.
Synthesis Methods
The synthesis of 1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine involves several steps. The starting materials are benzylamine, 5-methoxy-2-methyl-3-phenyl-1-benzofuran, and piperazine. These are reacted together in the presence of a catalyst to form the desired compound.
Scientific Research Applications
1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine has been used in a variety of scientific research applications. One area where it has been particularly useful is in the study of neurotransmitters and their receptors. This compound has been shown to bind to certain types of serotonin receptors, which has led to a better understanding of the role that these receptors play in various physiological processes.
properties
IUPAC Name |
1-benzyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c1-21-28(23-11-7-4-8-12-23)25-18-26(31-2)24(17-27(25)32-21)20-30-15-13-29(14-16-30)19-22-9-5-3-6-10-22/h3-12,17-18H,13-16,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIUJKJPQZDZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)OC)CN3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.